Aldose Reductase Inhibition: A Defined IC50 Differentiating Kakkalide from Crude Extracts
Kakkalide demonstrates a specific and potent inhibitory effect on rat lens aldose reductase, a key enzyme in diabetic complications. In a head-to-head comparison with crude extracts from *Viola hondoensis*, the isolated compound kakkalide was significantly more potent. It exhibited an IC50 of 0.34 µg/mL, compared to the methanolic extract (IC50 = 1.2 µg/mL) and ethyl acetate fraction (IC50 = 0.6 µg/mL) [1]. This quantification provides a clear basis for selecting the pure compound over undefined mixtures for mechanistic studies.
| Evidence Dimension | Inhibition of Rat Lens Aldose Reductase (IC50) |
|---|---|
| Target Compound Data | 0.34 µg/mL |
| Comparator Or Baseline | Crude MeOH extract (IC50 = 1.2 µg/mL); EtOAc fraction (IC50 = 0.6 µg/mL) |
| Quantified Difference | 3.5-fold more potent than MeOH extract; 1.8-fold more potent than EtOAc fraction |
| Conditions | *In vitro* enzyme inhibition assay using rat lens aldose reductase. |
Why This Matters
This defined IC50 value validates the procurement of high-purity kakkalide for reproducible enzyme inhibition studies, as it is demonstrably superior to using crude plant extracts.
- [1] Chung IM, et al. Aldose reductase inhibitors from Viola hondoensis W. Becker et H Boss. Am J Chin Med. 2008;36(4):799-809. View Source
